molecular formula C8H11NOS B2462902 N-(4,5-dimethylthiophen-2-yl)acetamide CAS No. 51948-20-0

N-(4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B2462902
CAS No.: 51948-20-0
M. Wt: 169.24
InChI Key: CPTWNJFKDSOTAR-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide group at position 2. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reaction of 4,5-dimethylthiophene with tin(IV) chloride in benzene at temperatures ranging from -5°C to 20°C, yielding an intermediate product.

    Step 2: Treatment of the intermediate with hydroxylamine hydrochloride and barium carbonate in ethanol, followed by heating for 8 hours.

    Step 3: Final reaction with phosphorus pentachloride in water to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4,5-dimethylthiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienyl)acetamide: Similar structure but lacks the methyl groups at positions 4 and 5.

    N-(3,4-dimethylthiophen-2-yl)acetamide: Similar structure with methyl groups at different positions on the thiophene ring.

Uniqueness

N-(4,5-dimethylthiophen-2-yl)acetamide is unique due to the specific positioning of the methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTWNJFKDSOTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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